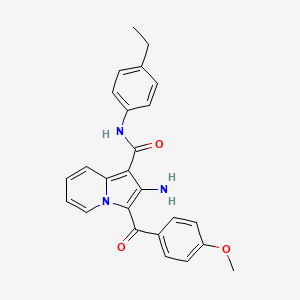
2-amino-N-(4-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-N-(4-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C25H23N3O3 and its molecular weight is 413.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-amino-N-(4-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a complex organic compound belonging to the indolizine family. This compound has attracted significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C25H23N3O3, with a molecular weight of approximately 413.5 g/mol. The structure features an indolizine core, an amine group, and various aromatic substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O3 |
| Molecular Weight | 413.5 g/mol |
| CAS Number | 903281-45-8 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Indolizine Core : A cyclization reaction involving a pyrrole derivative and a suitable aldehyde or ketone.
- Introduction of Amino Group : Nucleophilic substitution using an appropriate amine.
- Attachment of Aromatic Groups : Friedel-Crafts alkylation to introduce the ethylphenyl and methoxybenzoyl groups.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231) and prostate cancer cells. The compound's mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.
Case Study : In a study assessing the compound's effects on MDA-MB-231 cells, it was found to reduce cell viability significantly at concentrations as low as 10 µM, demonstrating its potential as an effective anticancer agent .
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications. Its structural components suggest potential interactions with cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Molecular docking studies indicate that the presence of the methoxy group enhances binding affinity to COX enzymes compared to non-methoxylated analogs.
Research Findings : In vitro assays demonstrated that derivatives of this compound inhibited prostaglandin E2 production in activated macrophages, indicating anti-inflammatory potential.
The precise mechanism of action for this compound remains under investigation but is believed to involve:
- Binding to Specific Receptors : The compound may interact with cellular receptors or enzymes, modulating their activity.
- Inhibition of Cell Proliferation : It may induce apoptosis in cancer cells through various biochemical pathways.
- Modulation of Inflammatory Responses : By inhibiting COX enzymes, it can reduce the production of pro-inflammatory mediators.
Properties
IUPAC Name |
2-amino-N-(4-ethylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-3-16-7-11-18(12-8-16)27-25(30)21-20-6-4-5-15-28(20)23(22(21)26)24(29)17-9-13-19(31-2)14-10-17/h4-15H,3,26H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKJPPCIRMADDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














